molecular formula C21H21NO B3131571 N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline CAS No. 356530-22-8

N-([1,1'-Biphenyl]-4-ylmethyl)-4-ethoxyaniline

Cat. No.: B3131571
CAS No.: 356530-22-8
M. Wt: 303.4 g/mol
InChI Key: DRPNVIZDGIYAOP-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to an aniline moiety through a methylene bridge, with an ethoxy group attached to the aniline ring. Biphenyl derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline typically involves the following steps:

Industrial Production Methods

Industrial production of N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields. Additionally, the use of automated systems for reagent addition and product isolation enhances the scalability and reproducibility of the process .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1’-Biphenyl]-4-ylmethyl)-4-ethoxyaniline is unique due to the presence of both the biphenyl and ethoxy groups, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and pharmaceuticals, where specific structural attributes are crucial for performance .

Properties

IUPAC Name

4-ethoxy-N-[(4-phenylphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO/c1-2-23-21-14-12-20(13-15-21)22-16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-15,22H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRPNVIZDGIYAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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